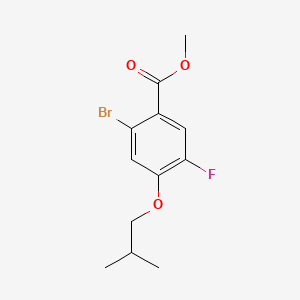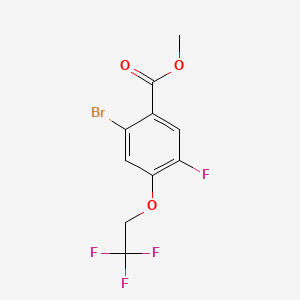
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoate ester functional group, bromine, fluorine, and a difluoropyrrolidinyl moiety, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzoic acid and 3,3-difluoropyrrolidine.
Esterification: The carboxylic acid group of 2-bromo-5-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-bromo-5-fluorobenzoate.
Nucleophilic Substitution: The difluoropyrrolidine is then introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine attacks the bromine-substituted carbon, replacing the bromine atom and forming the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the benzoate ester group.
Substitution Reactions: The fluorine atoms can be substituted under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
科学的研究の応用
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidinyl moiety may enhance binding affinity and specificity, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
- 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Uniqueness
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the difluoropyrrolidinyl moiety, makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c1-19-11(18)7-4-9(14)10(5-8(7)13)17-3-2-12(15,16)6-17/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPVUCXVOGFNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N2CCC(C2)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B8213273.png)












